molecular formula C14H15N3O3 B2916173 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylpropanamide CAS No. 688773-80-0

3-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylpropanamide

Cat. No. B2916173
CAS RN: 688773-80-0
M. Wt: 273.292
InChI Key: DDESSLOWWSQNGV-UHFFFAOYSA-N
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Description

Quinazolinones are a class of organic compounds with a bicyclic structure, which includes a benzene ring fused to a quinazoline ring . They are known for their wide range of biological activities and are used in the development of various pharmaceuticals .


Synthesis Analysis

Quinazolinones can be synthesized through several methods. One common method involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is noted for its good functional group tolerance, being transition metal and external oxidant free, and easy operation .


Molecular Structure Analysis

The molecular structure of quinazolinones includes a benzene ring fused to a quinazoline ring . The exact structure of “3-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylpropanamide” would need to be determined through methods such as NMR spectroscopy or X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving quinazolinones can vary widely depending on the specific compound and the conditions. In general, quinazolinones can undergo reactions such as alkylation, acylation, and various types of condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinazolinones can vary depending on the specific compound. For example, some quinazolinones are solid at room temperature . The exact properties of “3-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylpropanamide” would need to be determined experimentally.

Scientific Research Applications

Implications in Medicinal Chemistry

Quinazolines, including derivatives similar to 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylpropanamide, have been extensively investigated for their potential in medicinal chemistry. These compounds exhibit significant biological activities, such as antibacterial effects against common pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The stability of the quinazolinone nucleus allows for the introduction of bioactive moieties, creating new potential medicinal agents. This highlights the role of quinazolines in addressing the challenge of antibiotic resistance (Tiwary et al., 2016).

Anticancer Applications

Quinazoline derivatives have shown promising results as anticancer agents, with recent patents emphasizing their effectiveness in inhibiting EGFR, which is crucial for cancer treatment. The structural diversity in patented quinazoline compounds targets a large number of proteins, underscoring the versatility of quinazolines in developing novel anticancer drugs (Ravez et al., 2015).

Applications in Optoelectronics

Research on quinazoline derivatives extends beyond pharmaceuticals into the field of optoelectronics. These compounds have been used in the development of materials for electronic devices, luminescent elements, and photoelectric conversion elements. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has proved valuable for creating novel optoelectronic materials (Lipunova et al., 2018).

Anti-Colorectal Cancer Activity

Quinazoline derivatives have also been explored for their anti-colorectal cancer activity, demonstrating the inhibition of colorectal cancer cell growth by modulating the expression of specific genes and proteins. This suggests the potential of quinazoline nucleus in identifying new anti-colorectal cancer agents (Moorthy et al., 2023).

Synthetic Chemistry Advances

The synthesis of quinazolines has been a focus of research, aiming at developing eco-friendly and efficient synthetic methods. This has led to an increased understanding of quinazolines' properties and potential applications, further fueling interest in their study for various applications (Faisal & Saeed, 2021).

Mechanism of Action

The mechanism of action of quinazolinones can vary depending on the specific compound and its biological target. Some quinazolinones are known to have affinity to GABAergic biotargets .

Future Directions

The future directions for research on quinazolinones are likely to involve further exploration of their biological activities and potential applications in pharmaceuticals. This could include the synthesis and testing of new quinazolinone derivatives .

properties

IUPAC Name

3-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-2-8-15-12(18)7-9-17-13(19)10-5-3-4-6-11(10)16-14(17)20/h2-6H,1,7-9H2,(H,15,18)(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDESSLOWWSQNGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CCN1C(=O)C2=CC=CC=C2NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylpropanamide

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